Home > Products > Screening Compounds P57248 > 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine - 2319786-32-6

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Catalog Number: EVT-3154771
CAS Number: 2319786-32-6
Molecular Formula: C18H21N7O
Molecular Weight: 351.414
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

((4-([1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazin-6-yl)piperazin-1-yl)methyl)benzohydrazide derivatives

  • Compound Description: This series of compounds share a common scaffold of a benzohydrazide moiety connected to a [, , ]triazolo[4,3-b][1,2,4,5]tetrazine ring through a piperazine linker. [] The compounds were designed and evaluated for their anticancer activities, particularly against A549 and Bewo cell lines. [] Some derivatives showed significant inhibitory activity against these cancer cells, with some even surpassing cisplatin in terms of potency. []
  • Relevance: The related compounds share a [, , ]triazolo[4,3-b]pyridazine core with the target compound, 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine. Variations in the substituents and linkers attached to this core contribute to different biological activities and pharmacological profiles.

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: This compound, also known as PF-04254644, acts as a potent and highly selective inhibitor of the receptor tyrosine kinase c-Met. [] Despite its high selectivity for c-Met, it also demonstrated broad inhibition against the phosphodiesterase (PDE) family, leading to cardiotoxicity in rats. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core structure with 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine. The presence of a quinoline ring system and specific substitutions differentiate PF-04254644 and contribute to its distinct c-Met inhibitory activity.
  • Compound Description: These compounds are based on a central 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine scaffold, with an aryl carboxamide or aryl sulfonamide moiety attached at the 3-position. [] Initial antimicrobial activity screenings revealed good to moderate efficacy against various microorganisms. []
  • Relevance: Both the related compounds and 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine share the [, , ]triazolo[4,3-b]pyridazine core, with variations in the substituents at the 3-position. These structural modifications are likely to influence their biological activity and target specificity.

2-(([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives

  • Compound Description: This group of compounds are characterized by a [, , ]triazolo[4,3-b]pyridazine ring linked to a 2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine moiety through an oxymethylene bridge. [] While lacking the thrombin inhibitory and fibrinogen receptor antagonistic activities of their benzamidine precursors, these derivatives displayed inhibitory effects on endothelial and tumor cell proliferation, particularly in their ester form. []
  • Relevance: The presence of the [, , ]triazolo[4,3-b]pyridazine ring links these compounds to the target compound. The structural distinction lies in the substitution pattern on the pyridazine ring and the presence of the 2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine moiety, potentially influencing target selectivity and biological activity.

3-{[(1H-Indol-4-yl)oxy]methyl}-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4] thiadiazole derivatives

  • Compound Description: These compounds feature a [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with a phenyl substituent at the 6-position and an (1H-indol-4-yl)oxymethyl group at the 3-position. [] Synthesis involved reacting 2-[(1H-indol-4-yl)oxy]acetohydrazide with potassium hydroxide and carbon disulfide followed by cyclization. [] The compounds were evaluated for their antioxidant activity. []

6-[4-(1H-Imidazol-1-yl)phenyl]-1,2,4-triazolo[4,3-b]pyridazines

  • Compound Description: These compounds consist of a 1,2,4-triazolo[4,3-b]pyridazine system with a 4-(1H-imidazol-1-yl)phenyl group attached to the 6-position. [] Despite the potent positive inotropic activity observed in their intermediate hydrazine derivatives, these fused bicyclic pyridazines exhibited weaker potency compared to the 3(2H)-pyridazinone analog. [] Additionally, they acted as potent but non-selective inhibitors of cardiac phosphodiesterase. []
  • Compound Description: Designed as retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonists, these compounds are based on the [, , ]triazolo[1,5-a]pyridine scaffold. [] Optimization of these derivatives led to the identification of 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a), a potent RORγt inhibitor with a favorable pharmacokinetic profile. [] Compound 5a exhibited substantial inhibitory effects on IL-17A production in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for psoriasis. []

4-(Pyrazol-3-yl)[1,2,4]triazolo[4,3-a]quinoxaline derivatives

  • Compound Description: These compounds are characterized by a [, , ]triazolo[4,3-a]quinoxaline system featuring a pyrazol-3-yl group at the 4-position. [] They were synthesized through the reaction of 2-chloro-3-[5-(acetoxymethyl)-1-phenylpyrazol-3-yl]quinoxaline with various aroylhydrazines in ethanol, followed by refluxing in butanol. [] Subsequent acetylation with acetic anhydride yielded the corresponding acetyl derivatives. []
  • Compound Description: These compounds, 14b and 16a, are derivatives containing a triazolo-thiadiazole moiety. [] These compounds exhibited notable inhibitory activities against DOT1L, with IC50 values of 7.37 and 7.84 μmol/L, respectively, comparable to the lead DOT1L inhibitor they were derived from. []
Classification

The compound is classified as a triazolo-pyridazine derivative, which indicates its structural relationship to both triazole and pyridazine rings. The presence of a piperidine moiety further enhances its pharmacological relevance. Its molecular formula is C18H21N7OC_{18}H_{21}N_{7}O, with a molecular weight of approximately 351.414 g/mol. The compound has garnered attention for its potential therapeutic applications, particularly in diabetes management and cancer treatment.

Synthesis Analysis

The synthesis of 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves several key steps:

  1. Formation of the Pyrimidine Intermediate: The synthesis often begins with the preparation of the 6-cyclopropylpyrimidine-4-ol derivative.
  2. Piperidine Ring Formation: A piperidine ring is subsequently introduced through nucleophilic substitution reactions.
  3. Triazole Formation: The [1,2,4]triazolo[4,3-b]pyridazine core is constructed via cyclization reactions that may involve coupling agents or catalysts.
  4. Final Coupling: The final step usually involves linking the piperidine and triazole components through a methylene bridge.

Common methods employed in this synthesis include:

  • Suzuki-Miyaura Coupling: This method is favored for its mild reaction conditions and high efficiency in forming carbon-carbon bonds.
  • One-Pot Multicomponent Reactions: These approaches simplify the synthesis by allowing multiple components to react simultaneously without isolation of intermediates.

Technical Parameters

The synthesis typically requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine features several notable characteristics:

  • Heterocyclic Rings: The triazolo-pyridazine structure consists of fused heterocyclic rings that contribute to the compound's biological activity.
  • Functional Groups: The presence of hydroxymethyl and piperidine groups enhances solubility and reactivity.
Chemical Reactions Analysis

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions:

  1. Oxidation: Using agents like potassium permanganate or chromium trioxide can convert specific functional groups into ketones or carboxylic acids.
  2. Reduction: Reducing agents such as lithium aluminum hydride can be used to convert carbonyl groups into alcohols.
  3. Substitution Reactions: Nucleophilic substitutions can occur at various positions on the molecule depending on the reagents used.

Common Reagents and Conditions

Reagents like halogenating agents for substitution or oxidizing agents for oxidation are commonly utilized based on desired reaction pathways.

Mechanism of Action

The mechanism of action of 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine primarily involves interaction with specific biological targets:

  1. Dipeptidyl Peptidase-IV Inhibition: This compound has shown potential as an antidiabetic agent through inhibition of dipeptidyl peptidase-IV enzyme activity.
  2. Antihistaminic Activity: Its structural features allow it to modulate histamine receptors effectively.

Biological Pathways

The compound's interaction with these targets leads to modulation of metabolic pathways relevant to diabetes and inflammation.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by:

  • Appearance: Solid form with high purity (usually around 95%).

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in common organic solvents which aids in its application in various formulations.

Relevant Data

Molecular weight is approximately 351.414 g/mol with a melting point that varies based on purity and synthesis method.

Applications

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has numerous applications in scientific research:

  1. Antidiabetic Research: Investigated for its ability to inhibit dipeptidyl peptidase-IV which plays a crucial role in glucose metabolism.
  2. Cancer Therapeutics: Explored as a potential treatment for advanced prostate cancer through androgen receptor modulation.
  3. Neuroprotective Agents: Research indicates possible analgesic effects beneficial for conditions like Parkinson's disease.

Properties

CAS Number

2319786-32-6

Product Name

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C18H21N7O

Molecular Weight

351.414

InChI

InChI=1S/C18H21N7O/c1-2-14(1)15-9-18(20-11-19-15)26-10-13-5-7-24(8-6-13)17-4-3-16-22-21-12-25(16)23-17/h3-4,9,11-14H,1-2,5-8,10H2

InChI Key

PZQOMGBKQPSPFQ-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.